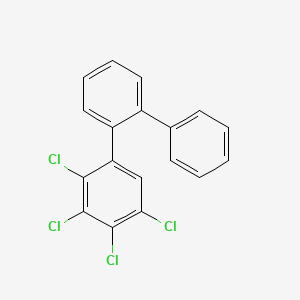
Tetrachloroterphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroterphenyl is an organochlorine compound consisting of a terphenyl backbone with four chlorine atoms attached This compound is part of the broader class of polychlorinated terphenyls, which are known for their stability and resistance to degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrachloroterphenyl can be synthesized through several methods, including the chlorination of terphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the terphenyl backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of terphenyl and chlorine gas into the reactor, where the reaction is catalyzed and maintained at optimal conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachloroterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Dechlorinated terphenyl derivatives.
Substitution: Hydroxylated or aminated terphenyls.
Applications De Recherche Scientifique
Tetrachloroterphenyl has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex organochlorine compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of tetrachloroterphenyl involves its interaction with cellular membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, this compound can interact with specific proteins, altering their structure and activity, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Tetrachloroterphenyl can be compared with other polychlorinated terphenyls and related compounds:
Polychlorinated Biphenyls (PCBs): Similar in structure but with two benzene rings instead of three. PCBs are known for their environmental persistence and toxicity.
Polychlorinated Naphthalenes (PCNs): Consist of naphthalene rings with chlorine substitutions. PCNs are also persistent environmental pollutants.
Polychlorinated Dibenzofurans (PCDFs): Contain a dibenzofuran backbone with chlorine atoms. PCDFs are highly toxic and are often studied for their environmental impact.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms on the terphenyl backbone, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it valuable in various applications, but also raise concerns about its environmental persistence.
Propriétés
Numéro CAS |
106105-06-0 |
|---|---|
Formule moléculaire |
C18H10Cl4 |
Poids moléculaire |
368.1 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
VWGZORLKCHSJQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


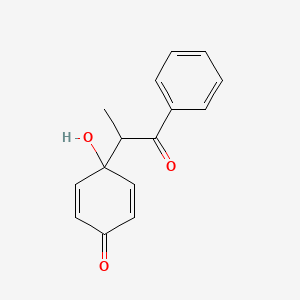

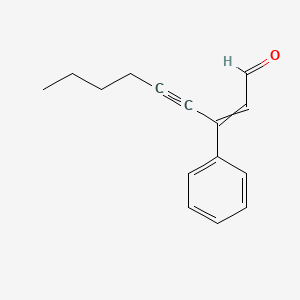

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
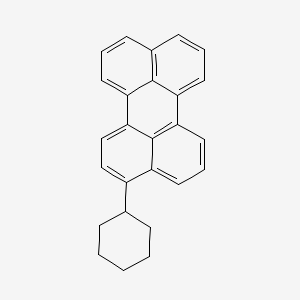
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
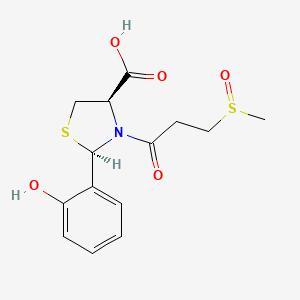

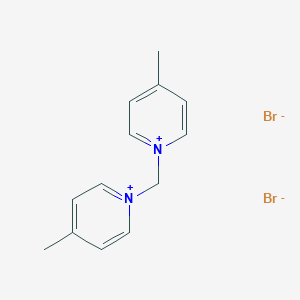
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
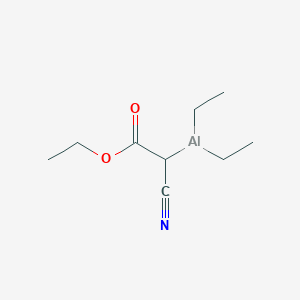
![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
